molecular formula C20H20N2O4 B2360008 Methyl 4-((3-(2-oxopiperidin-1-yl)phenyl)carbamoyl)benzoate CAS No. 1210486-82-0

Methyl 4-((3-(2-oxopiperidin-1-yl)phenyl)carbamoyl)benzoate

Cat. No.: B2360008
CAS No.: 1210486-82-0
M. Wt: 352.39
InChI Key: NMXAWODTRDVSAO-UHFFFAOYSA-N
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Description

Methyl 4-((3-(2-oxopiperidin-1-yl)phenyl)carbamoyl)benzoate is a complex chemical compound with diverse applications in scientific research. Its versatile nature allows for investigations in areas such as pharmaceutical development, drug delivery systems, and molecular biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-((3-(2-oxopiperidin-1-yl)phenyl)carbamoyl)benzoate typically involves the reaction of 4-aminobenzoic acid with 3-(2-oxopiperidin-1-yl)phenyl isocyanate under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize waste and reduce production costs while maintaining stringent quality control standards.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-((3-(2-oxopiperidin-1-yl)phenyl)carbamoyl)benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzoates or carbamates.

Scientific Research Applications

Methyl 4-((3-(2-oxopiperidin-1-yl)phenyl)carbamoyl)benzoate has numerous applications in scientific research:

    Pharmaceutical Development: Used as an intermediate in the synthesis of various pharmaceutical compounds.

    Drug Delivery Systems: Investigated for its potential in targeted drug delivery due to its unique chemical properties.

    Molecular Biology: Utilized in the study of protein-ligand interactions and enzyme kinetics.

Mechanism of Action

The mechanism of action of Methyl 4-((3-(2-oxopiperidin-1-yl)phenyl)carbamoyl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target molecule, inhibiting its activity or altering its function. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or experimental outcomes .

Comparison with Similar Compounds

Similar Compounds

    Apixaban: A direct inhibitor of activated factor X (FXa) with a similar piperidinone structure.

    Methyl 4-[(2-oxopiperidin-1-yl)methyl]benzoate: Shares a similar core structure but differs in functional groups.

Uniqueness

Methyl 4-((3-(2-oxopiperidin-1-yl)phenyl)carbamoyl)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

methyl 4-[[3-(2-oxopiperidin-1-yl)phenyl]carbamoyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O4/c1-26-20(25)15-10-8-14(9-11-15)19(24)21-16-5-4-6-17(13-16)22-12-3-2-7-18(22)23/h4-6,8-11,13H,2-3,7,12H2,1H3,(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMXAWODTRDVSAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)N3CCCCC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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